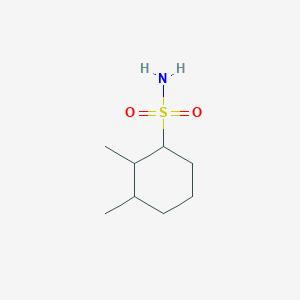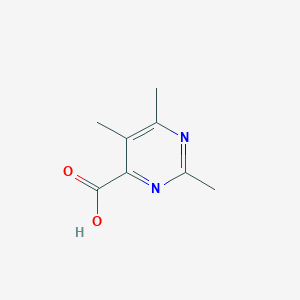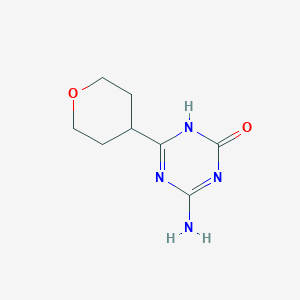
4-Amino-6-(oxan-4-YL)-2,5-dihydro-1,3,5-triazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(oxan-4-YL)-2,5-dihydro-1,3,5-triazin-2-one is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a subject of interest for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(oxan-4-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the nucleophilic substitution of cyanuric chloride. This process includes the sequential substitution of the chlorine atoms by various nucleophiles such as amines, alcohols, or thiols. The reaction conditions often involve refluxing the reactants in solvents like 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding nucleophile .
Industrial Production Methods
Industrial production methods for 1,3,5-triazines, including this compound, often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(oxan-4-YL)-2,5-dihydro-1,3,5-triazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(oxan-4-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(oxan-4-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Amino-6-(oxan-4-YL)-2,5-dihydro-1,3,5-triazin-2-one include other 1,3,5-triazines such as:
- 2-Amino-4-morpholino-1,3,5-triazine
- Hexamethylmelamine
- Hydroxymethylpentamethylmelamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxan-4-YL group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H12N4O2 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
4-amino-6-(oxan-4-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O2/c9-7-10-6(11-8(13)12-7)5-1-3-14-4-2-5/h5H,1-4H2,(H3,9,10,11,12,13) |
InChI-Schlüssel |
QYKCBPGHICFKEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



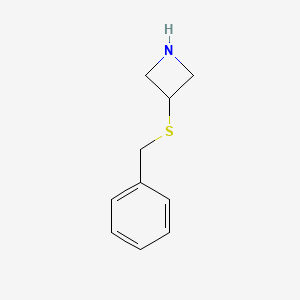
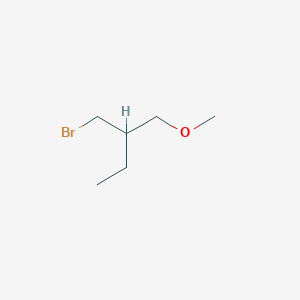
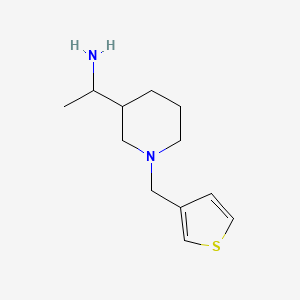

![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol](/img/structure/B13227272.png)
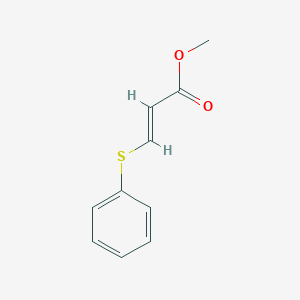


![2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol](/img/structure/B13227308.png)
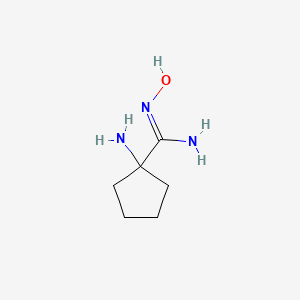
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13227322.png)
